molecular formula C12H9BrO B15206665 1-(8-Bromonaphthalen-2-yl)ethan-1-one

1-(8-Bromonaphthalen-2-yl)ethan-1-one

Cat. No.: B15206665
M. Wt: 249.10 g/mol
InChI Key: SARCUFLZZKBPFI-UHFFFAOYSA-N
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Description

1-(8-Bromonaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H9BrO It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position and an ethanone group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(8-Bromonaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting bromonaphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromonaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of naphthalene carboxylic acids.

    Reduction: Formation of naphthalen-2-yl ethanol.

Scientific Research Applications

1-(8-Bromonaphthalen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethanone group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromonaphthalen-1-yl)ethanone
  • 1-(5-Bromopyridin-2-yl)ethan-1-one
  • 1,2-Bis(4-bromophenyl)ethanone

Uniqueness

1-(8-Bromonaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of the bromine atom and ethanone group on the naphthalene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other brominated naphthalenes or ethanones.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(8-bromonaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3

InChI Key

SARCUFLZZKBPFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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